Angstrom6 vs. uPA Inhibitors: Differential Migration Inhibition Potency in CD44+ Cancer Cells
Angstrom6 exhibits potent inhibition of migration in multiple CD44-expressing cancer cell lines with IC50 values ranging from 10 to 100 nM [1]. In contrast, direct uPA enzymatic inhibitors such as ZK824859 exhibit IC50 values of 79 nM for human uPA but do not directly target CD44-mediated migration [2]. The differential potency against cell migration versus enzymatic inhibition highlights the distinct mechanism of Angstrom6.
| Evidence Dimension | Inhibition of cell migration (IC50) |
|---|---|
| Target Compound Data | IC50 range: 10 - 100 nM (OVCAR8, OVCAR3, ES2, IGROV-1, MDA-MB-468, MDA-MB361 cells) |
| Comparator Or Baseline | ZK824859 (uPA enzymatic inhibitor): IC50 79 nM for human uPA enzymatic activity |
| Quantified Difference | Angstrom6 IC50 for migration (10-100 nM) vs. ZK824859 IC50 for uPA enzymatic inhibition (79 nM); different endpoints, non-overlapping mechanisms |
| Conditions | In vitro migration assays using multiple ovarian and breast cancer cell lines |
Why This Matters
Procurement decisions based on 'uPA pathway inhibition' alone will not distinguish between enzymatic inhibitors and noncompetitive uPA-uPAR antagonists like Angstrom6, leading to inappropriate compound selection for migration/metastasis studies.
- [1] Piotrowicz RS, Damaj BB, Hachicha M, Incardona F, Howell SB, Finlayson M. A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells. Mol Cancer Ther. 2011;10(11):2072-2082. View Source
- [2] PeptideDB. (n.d.). ZK824859 Bioactivity Data. uPA inhibitor with IC50 of 79 nM for human uPA. View Source
